4-Amino-2-chloro-6-morpholinopyridine
Description
4-Amino-2-chloro-6-morpholinopyridine (CAS: 878809-77-9) is a pyridine derivative with the molecular formula C₉H₁₂ClN₃O and a molecular weight of 213.66 g/mol . The compound features a pyridine core substituted with amino (-NH₂), chloro (-Cl), and morpholino (a six-membered ring containing one oxygen and one nitrogen atom) groups at positions 2, 4, and 6, respectively. This structural arrangement confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2-chloro-6-morpholin-4-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMWPHZNMJNGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 2-Chloropyridine: Nitration and Reduction Method
This is a classical and widely used approach for preparing 4-amino-2-chloropyridine derivatives, which can be further functionalized to introduce morpholine.
Step 1: Oxidation of 2-chloropyridine to 2-chloropyridine N-oxide
Using meta-chloroperbenzoic acid (m-CPBA) in chloroform as solvent, 2-chloropyridine is converted to its N-oxide. The molar ratio of 2-chloropyridine to m-CPBA is typically 1:2-3, and the reaction proceeds under mild conditions (room temperature, ~10 hours). The yield of the N-oxide intermediate is around 70-72%.Step 2: Nitration of 2-chloropyridine N-oxide
The N-oxide is nitrated with a mixed acid (concentrated nitric acid and sulfuric acid in a volume ratio of 1:1.6-2) at low temperature (0–10 °C), then warmed to 100 °C to afford 2-chloro-4-nitropyridine N-oxide with yields between 65-70%.Step 3: Reduction of the nitro group
The nitro group is reduced to an amino group using iron powder and concentrated hydrochloric acid in ethanol-water solvent under reflux. The product, 4-amino-2-chloropyridine, is obtained with yields up to 85%.Step 4: Introduction of morpholine at the 6-position
Morpholine substitution at the 6-position can be achieved by nucleophilic aromatic substitution on a suitable dichloropyridine intermediate, where one chlorine is replaced by morpholine under heating conditions, often in polar aprotic solvents like dimethylacetamide (DMA) or dimethylformamide (DMF).
Direct Amination of 2,6-Dichloropyridine Derivatives
A mixture of 4-amino-2,6-dichloropyridine and morpholine is heated (e.g., 180 °C for 1 hour) in DMA solvent. Morpholine selectively substitutes the chlorine at the 6-position, yielding this compound with good yields (around 70-79%).
This method benefits from straightforward conditions and avoids multiple oxidation and reduction steps. It is suitable for scale-up due to its simplicity and relatively high yield.
Catalyst-Free Amination via Dihydrothiazolopyridinium Salt Intermediate
A novel method involves the formation of a cyclic dihydrothiazolopyridinium salt from 2-mercaptopyridine and 1,2-dibromoethane. This intermediate reacts with morpholine in DMSO or under solvent-free conditions to yield 2-morpholinopyridine derivatives.
Although this method is mild and catalyst-free, its application specifically to this compound is less documented. However, it offers a potential alternative for the morpholine substitution step.
Detailed Reaction Conditions and Yields
| Step | Reactants/Conditions | Temperature | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation to N-oxide | 2-chloropyridine + m-CPBA (1:2-3) | 25 °C, 10 h | Chloroform | 70-72 | Mild, easy to operate |
| Nitration | 2-chloropyridine N-oxide + HNO3/H2SO4 (1:1.6-2 vol) | 0–10 °C → 100 °C | Concentrated acids | 65-70 | Requires careful temperature control |
| Reduction | 2-chloro-4-nitropyridine N-oxide + Fe powder + HCl | Reflux | Ethanol + Water | 85 | Efficient, common reducing system |
| Morpholine substitution | 4-amino-2,6-dichloropyridine + morpholine (excess) | 150–180 °C, 1 h | DMA or DMF | 70-79 | Direct nucleophilic substitution |
Research Findings and Industrial Considerations
The nitration-reduction method is well-established and favored for industrial synthesis due to inexpensive raw materials (2-chloropyridine), simple reagents, and high yields.
The direct substitution of morpholine on 2,6-dichloropyridine derivatives is efficient and avoids multiple oxidation/reduction steps, making it attractive for scale-up.
The catalyst-free amination method provides a mild alternative but may require further optimization for industrial use.
The choice of method depends on availability of starting materials, desired purity, and scale of production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-chloro-6-morpholinopyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyridines.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
4-Amino-2-chloro-6-morpholinopyridine has been investigated for its ability to inhibit Eph receptors, which are implicated in various cancers. Studies have shown that compounds derived from this structure can inhibit the proliferation of tumor cells in vitro and in vivo models, particularly in prostate cancer and neuroblastomas .
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, these compounds have demonstrated dose-dependent analgesic effects comparable to standard NSAIDs.
Table 1: Summary of Biological Activities
Agrochemical Applications
Pesticide Development
this compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. It has shown high activity against various plant pathogens, including rust and powdery mildew. Its derivatives are utilized in the formulation of growth regulators that enhance crop yield .
Table 2: Agrochemical Applications
| Application Type | Specific Use | Reference |
|---|---|---|
| Fungicide | Effective against rust and powdery mildew | |
| Growth Regulator | Promotes tissue growth in fruit crops |
Material Science Applications
Synthesis of Novel Materials
The compound is also explored for its role in synthesizing new materials with tailored properties. It can act as a ligand in catalytic reactions, facilitating the creation of complex organic molecules with specific functionalities.
Case Studies
Case Study 1: In Vivo Efficacy
A study examined the efficacy of a derivative of this compound in reducing inflammation induced by carrageenan in rats. The results indicated a significant reduction in paw edema compared to control groups receiving placebo treatments, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Metabolic Stability
Another investigation focused on the metabolic stability of this compound derivatives in human liver microsomes. The compound exhibited moderate stability, indicating potential for therapeutic use without rapid degradation, which is crucial for drug development.
Mechanism of Action
4-Amino-2-chloro-6-morpholinopyridine is similar to other pyridine derivatives, such as 2-Amino-6-chloro-4-morpholinopyridine and 2-Amino-4-chloro-6-methylpyrimidine. its unique combination of functional groups and structural features sets it apart, making it particularly useful in specific applications.
Comparison with Similar Compounds
Table 1: Comparison of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Notable Substituents |
|---|---|---|---|---|---|
| This compound | 878809-77-9 | C₉H₁₂ClN₃O | 213.66 | 95 | Morpholino, -Cl, -NH₂ |
| 2-Amino-4-chloronicotinic acid | 605661-83-4 | C₆H₅ClN₂O₂ | 172.57 | 96 | Carboxylic acid (-COOH), -Cl, -NH₂ |
| 2-Amino-6-chloronicotinic acid | 58584-92-2 | C₆H₅ClN₂O₂ | 172.57 | 95 | Carboxylic acid (-COOH), -Cl, -NH₂ |
| 2-Amino-5-chloro-3-nitro-6-picoline | 56960-82-8 | C₆H₆ClN₃O₂ | 187.58 | 97 | Nitro (-NO₂), methyl (-CH₃), -Cl, -NH₂ |
| 4-Amino-6-chloropyrimidine | Not provided | C₄H₄ClN₃ | 129.55 | N/A | -Cl, -NH₂ (pyrimidine backbone) |
Key Observations:
Substituent Diversity: Unlike analogs with carboxylic acid (e.g., 2-Amino-4-chloronicotinic acid) or nitro groups (e.g., 2-Amino-5-chloro-3-nitro-6-picoline), this compound incorporates a morpholino ring. This moiety likely enhances solubility in polar solvents and modulates electronic effects, influencing reactivity in coupling or substitution reactions .
Molecular Weight: The morpholino group contributes to a higher molecular weight (213.66 g/mol) compared to simpler analogs like 4-Amino-6-chloropyrimidine (129.55 g/mol) .
Synthetic Utility: Compounds with carboxylic acid substituents (e.g., 2-Amino-4-chloronicotinic acid) are often used in peptide-like condensations, whereas nitro-containing derivatives (e.g., 2-Amino-5-chloro-3-nitro-6-picoline) may serve as intermediates for further functionalization via reduction or cyclization .
Physicochemical and Reactivity Profiles
- Solubility: The morpholino group in this compound likely improves aqueous solubility compared to methylmercapto- or nitro-substituted analogs (e.g., 4-Amino-6-chloro-2-methylmercaptopyrimidine), which are more lipophilic .
- Stability: Chloro and amino groups in the 2- and 4-positions may render the compound susceptible to nucleophilic aromatic substitution, similar to 2-Amino-3-chloro-5-nitropyridine (CAS: 22353-35-1). However, the electron-donating morpholino group at position 6 could stabilize the ring against such reactions .
Biological Activity
4-Amino-2-chloro-6-morpholinopyridine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the molecular formula C10H12ClN3O and features a pyridine ring substituted with an amino group, a chlorine atom, and a morpholine moiety. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The morpholine ring enhances the compound's membrane permeability, which is crucial for its pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, making it a candidate for developing new antibiotics.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation.
Table 2: Anticancer Activity Data
Case Study 1: Antiviral Properties
A study investigated the antiviral activity of derivatives of this compound against human adenovirus (HAdV). The compound exhibited promising results with an IC50 value of 0.27 µM, demonstrating its potential as a therapeutic agent against viral infections .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of various analogues of this compound revealed that modifications to the morpholine ring significantly affected biological potency. The presence of electron-withdrawing groups enhanced antimicrobial efficacy while maintaining low cytotoxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-2-chloro-6-morpholinopyridine, and how can reaction efficiency be quantified?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, leveraging morpholine as a key building block. For example, reacting 2-chloro-4-amino-6-halopyridine derivatives with morpholine under reflux conditions in aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours. Reaction efficiency can be quantified using HPLC or GC-MS to monitor intermediate formation and byproduct generation . Alternative approaches may involve coupling reactions with pre-functionalized morpholine moieties, as seen in pyrimidine synthesis frameworks .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the substitution pattern of the pyridine ring and morpholine integration. For example, the morpholine protons appear as a singlet (~3.7 ppm) in H NMR .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for structurally similar pyridine derivatives (e.g., 2-Amino-4-(4-chlorophenyl)-6-ferrocenylpyridine-3-carbonitrile) .
- IR Spectroscopy : Identify N–H stretching (~3350 cm) and C–Cl bonds (~550 cm) .
Q. How does the solubility profile of this compound influence its applicability in aqueous vs. organic reaction systems?
- Methodological Answer : The compound’s solubility is pH-dependent due to the amino group. In acidic conditions (pH < 3), protonation enhances water solubility, while in organic solvents (e.g., DCM or ethyl acetate), solubility is moderate. Conduct a phase-partitioning study using the shake-flask method to quantify log values, which are critical for designing reaction media or biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of chloro and morpholine substitutions on the pyridine ring?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Chlorine at position 2 acts as a strong electron-withdrawing group, directing nucleophilic attack (e.g., morpholine) to position 6 via resonance stabilization. Computational modeling (DFT) can map charge distribution, while kinetic studies under varying temperatures and solvents (e.g., polar vs. nonpolar) validate proposed mechanisms .
Q. How do environmental factors (pH, temperature, light) impact the stability of this compound, and what degradation pathways dominate?
- Methodological Answer : Stability studies should include:
- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C typical for pyridine derivatives).
- Photostability : Expose to UV light (254 nm) and monitor via HPLC for chloro-group hydrolysis or morpholine ring-opening byproducts .
- pH Stability : Accelerated degradation in buffered solutions (pH 1–13) reveals acid-catalyzed dechlorination or base-mediated aminolysis .
Q. Can this compound serve as a precursor for bioactive heterocycles, and what reaction conditions optimize such transformations?
- Methodological Answer : The amino and chloro groups enable cross-coupling (e.g., Suzuki-Miyaura for aryl substitutions) or cyclization to form fused rings (e.g., imidazopyridines). For example, palladium-catalyzed coupling with boronic acids at 80°C in toluene/water (3:1) achieves >80% yield. Validate bioactivity via in vitro assays targeting kinase inhibition, leveraging morpholine’s role in improving pharmacokinetics .
Q. How do structural analogs with varying substituents (e.g., fluoro vs. chloro, ethylmorpholine vs. morpholine) affect electronic properties and reactivity?
- Methodological Answer : Perform comparative DFT calculations to map electron density differences. Experimentally, synthesize analogs via halogen exchange (e.g., Finkelstein reaction) and compare reaction rates in nucleophilic substitutions. Electrochemical methods (cyclic voltammetry) can quantify redox potentials, linking substituent effects to catalytic or biological activity .
Data Contradictions and Resolution
- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 60–90%) may arise from solvent purity or catalyst loading. Replicate reactions with controlled variables (e.g., anhydrous solvents, inert atmosphere) to isolate critical factors .
- Biological Activity Conflicts : Inconsistent IC values across studies may reflect assay conditions (e.g., cell line variability). Standardize protocols using reference compounds and validate via orthogonal assays (e.g., SPR vs. fluorescence) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
